molecular formula C19H27N3O B6946576 N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-7-carboxamide

N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-7-carboxamide

Cat. No.: B6946576
M. Wt: 313.4 g/mol
InChI Key: RAPIXEPCGNJYEL-UHFFFAOYSA-N
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Description

N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-7-carboxamide is a complex organic compound featuring an indole ring system, a piperidine ring, and a carboxamide group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-14(2)12-22-10-4-5-15(13-22)11-21-19(23)17-7-3-6-16-8-9-20-18(16)17/h3,6-9,14-15,20H,4-5,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPIXEPCGNJYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)CNC(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-7-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-7-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Indole-7-carboxylic acid derivatives.

  • Reduction: Piperidine-3-ylmethylamine derivatives.

  • Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for various organic reactions.

Biology: Indole derivatives are known for their biological activity. This compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent for various diseases. Its ability to interact with biological targets can be explored for the development of new drugs.

Industry: In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-7-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-6-carboxamide

  • N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-5-carboxamide

  • N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-4-carboxamide

Uniqueness: N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indole-7-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

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